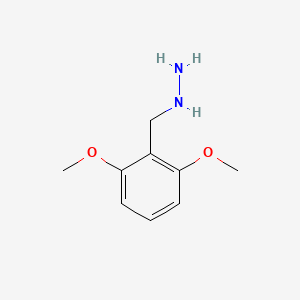
(2,6-Dimethoxybenzyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,6-Dimethoxybenzyl)hydrazine is an organic compound with the molecular formula C9H14N2O2 It is a derivative of hydrazine, characterized by the presence of two methoxy groups attached to the benzyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Dimethoxybenzyl)hydrazine typically involves the reaction of 2,6-dimethoxybenzaldehyde with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
2,6-Dimethoxybenzaldehyde+Hydrazine hydrate→this compound+Water
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: (2,6-Dimethoxybenzyl)hydrazine can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azines or other oxidized derivatives.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens or other electrophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azines, while reduction could produce simpler hydrazine derivatives.
Scientific Research Applications
(2,6-Dimethoxybenzyl)hydrazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing into its potential use as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,6-Dimethoxybenzyl)hydrazine involves its interaction with various molecular targets. In biological systems, it may act as an enzyme inhibitor or modulator, affecting biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with proteins and enzymes through its hydrazine moiety.
Comparison with Similar Compounds
- (2,4-Dimethoxybenzyl)hydrazine
- (3,5-Dimethoxybenzyl)hydrazine
- (2,6-Dimethoxyphenyl)hydrazine
Comparison: (2,6-Dimethoxybenzyl)hydrazine is unique due to the specific positioning of the methoxy groups on the benzyl ring, which can influence its reactivity and interactions with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C9H14N2O2 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
(2,6-dimethoxyphenyl)methylhydrazine |
InChI |
InChI=1S/C9H14N2O2/c1-12-8-4-3-5-9(13-2)7(8)6-11-10/h3-5,11H,6,10H2,1-2H3 |
InChI Key |
NLKWZMQOPZKCOG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)CNN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



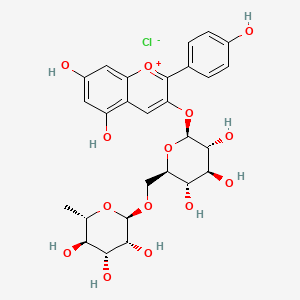
![1-[(6-Methoxynaphthalen-2-YL)methyl]hydrazine](/img/structure/B12435263.png)

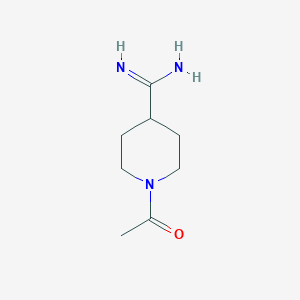
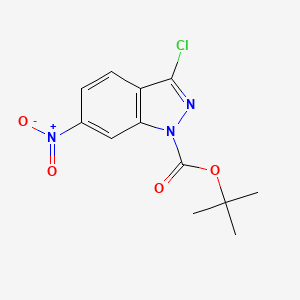
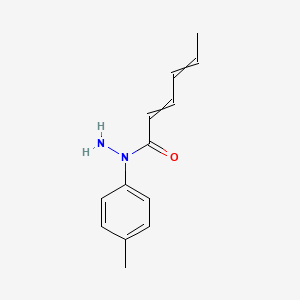
![(1R,5R,11S)-12-hydroxy-5-methyl-13-methylidene-7,9-dioxahexacyclo[8.6.2.211,14.01,8.05,17.011,16]icosan-6-one](/img/structure/B12435285.png)
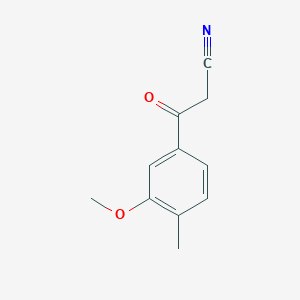

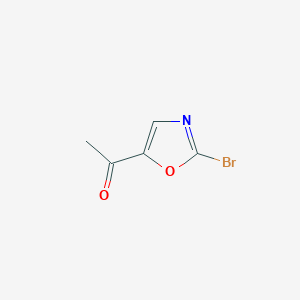
![6-(3-Bromophenyl)-4-chlorofuro[2,3-D]pyrimidine](/img/structure/B12435321.png)


